4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
Overview
Description
“4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well-documented in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated them for antioxidant potential .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Synthesis and Biological Properties
Synthetic Methods : Research on the synthesis of vanillin, a compound structurally related to "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde," details promising and practical methods for the synthesis of aromatic aldehydes. These methods have implications for the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).
Antioxidant Evaluation : Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, exhibit significant biological and medicinal properties. The synthesis involves a three-component reaction among aromatic aldehydes, showcasing the versatile applications of compounds like "this compound" in creating biologically active molecules (Rima Laroum et al., 2019).
Catalytic Applications
- Catalytic Oxidation : Research on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin, highlights the process trends and development prospects. This research underlines the potential use of "this compound" in catalytic processes for producing valuable chemicals from renewable resources (V. Tarabanko & N. Tarabanko, 2017).
Environmental Applications
- Organic Pollutants Treatment : The enzymatic approach for the remediation of organic pollutants highlights the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds. This research suggests potential environmental applications of "this compound" in wastewater treatment and pollution remediation (Maroof Husain & Q. Husain, 2007).
Material Science Applications
- Zeolite Imidazolate Frameworks : The development of zeolite imidazolate frameworks (ZIFs), which are a subclass of metal-organic frameworks (MOFs), emphasizes the importance of imidazole linkers. These frameworks have diverse applications, hinting at the potential material science applications of "this compound" in the creation of novel nanomaterials (S. S. Sankar et al., 2019).
Safety and Hazards
Future Directions
Imidazole-containing compounds have shown promise in various areas of research. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests that “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” and similar compounds could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in a variety of physiological and pathological processes. NO is a free radical that acts as a biological mediator in several processes, including neurotransmission, immune defense, and regulation of cell death .
Biochemical Pathways
The inhibition of iNOS can affect various biochemical pathways. As NO is involved in vasodilation, neurotransmission, and immune response, the modulation of its production can have downstream effects on these processes . .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with iNOS and the subsequent modulation of NO production. By potentially inhibiting iNOS, this compound could affect NO-mediated processes, leading to changes in vasodilation, neurotransmission, and immune response .
Properties
IUPAC Name |
4-imidazol-1-yl-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARODQVUOAKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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